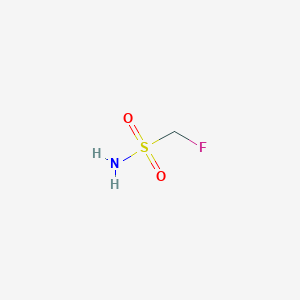
Fluoromethanesulfonamida
Descripción general
Descripción
Fluoromethanesulfonamide is a useful research compound. Its molecular formula is CH4FNO2S and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound Fluoromethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluoromethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoromethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos trifluorometilados
La fluoromethanesulfonamida es un precursor en la síntesis de compuestos **trifluorometilados**. Estos compuestos son valiosos en productos farmacéuticos y agroquímicos debido a su **actividad biológica** y **estabilidad**. El grupo trifluorometilo puede alterar significativamente la estabilidad metabólica y la lipofilicidad de las moléculas, haciéndolas más efectivas como fármacos o pesticidas .
Desarrollo de sondas de fluorescencia
Los investigadores utilizan la this compound para desarrollar **sondas de fluorescencia**. Estas sondas son esenciales para detectar varias sustancias biológicas y químicas. Una aplicación novedosa incluye la creación de una **sonda de fluorescencia de conversión ascendente impresa molecularmente** para la detección de sulfonamidas, que es crucial para el monitoreo ambiental y la seguridad alimentaria .
Mecanismo De Acción
Target of Action
Fluoromethanesulfonamide, also known as trifluoromethanesulfonamide, is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including carbon dioxide and hydrocarbon transport, acid homeostasis, biosynthetic reactions, and various pathological processes .
Mode of Action
The mode of action of sulfonamides, including fluoromethanesulfonamide, involves the inhibition of folic acid synthesis . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by fluoromethanesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, fluoromethanesulfonamide disrupts the production of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and replication .
Result of Action
The primary result of fluoromethanesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, fluoromethanesulfonamide disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption inhibits bacterial growth and replication, making fluoromethanesulfonamide an effective antibacterial agent .
Action Environment
The efficacy and stability of fluoromethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can influence the stability of the drug, potentially affecting its shelf life and effectiveness .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fluoromethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction is crucial in regulating biochemical pathways and can be exploited for therapeutic purposes. For instance, fluoromethanesulfonamide has been shown to interact with enzymes involved in metabolic processes, leading to altered metabolic flux and changes in metabolite levels .
Cellular Effects
Fluoromethanesulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, fluoromethanesulfonamide can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it affects gene expression by altering the transcriptional activity of specific genes, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis . The compound’s influence on cellular metabolism is evident from its ability to inhibit glycolysis and ATP production, thereby affecting energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of fluoromethanesulfonamide involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to their inhibition or activation . This binding interaction is often mediated by the formation of hydrogen bonds and van der Waals forces between the compound and the enzyme’s active site . Additionally, fluoromethanesulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoromethanesulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that fluoromethanesulfonamide can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of fluoromethanesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects by modulating enzyme activity and metabolic pathways . At high doses, fluoromethanesulfonamide can cause toxic or adverse effects, including oxidative stress, organelle damage, and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
Fluoromethanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and energy production . Additionally, fluoromethanesulfonamide can affect the pentose phosphate pathway and lipid metabolism, further influencing cellular metabolic states . Understanding these metabolic interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of fluoromethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, depending on the expression levels of transporters and binding proteins . These transport and distribution patterns are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
Fluoromethanesulfonamide exhibits distinct subcellular localization patterns, which are critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of fluoromethanesulfonamide is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
fluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAGBHAGYXJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619560 | |
| Record name | 1-Fluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-72-3 | |
| Record name | 1-Fluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
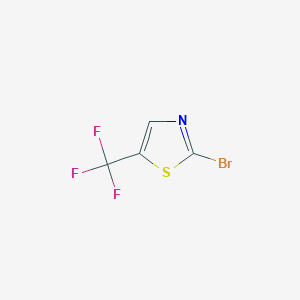
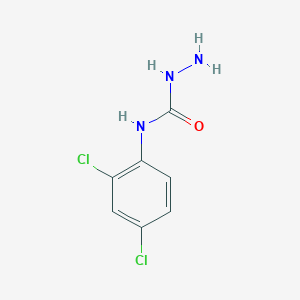
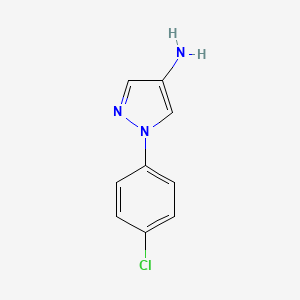
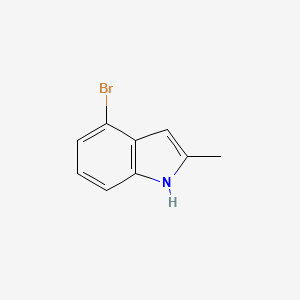
![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)


